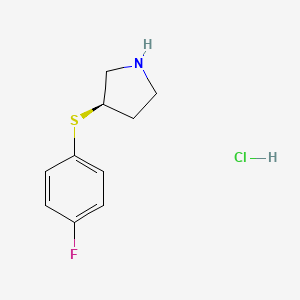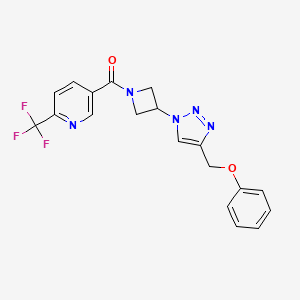
(3-(4-(phenoxymethyl)-1H-1,2,3-triazol-1-yl)azetidin-1-yl)(6-(trifluoromethyl)pyridin-3-yl)methanone
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
The compound (3-(4-(phenoxymethyl)-1H-1,2,3-triazol-1-yl)azetidin-1-yl)(6-(trifluoromethyl)pyridin-3-yl)methanone is a synthetic organic molecule with potential applications in various fields, including chemistry, biology, and medicine. This complex structure comprises several functional groups, such as triazoles, azetidines, and pyridines, which contribute to its unique properties and reactivity.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (3-(4-(phenoxymethyl)-1H-1,2,3-triazol-1-yl)azetidin-1-yl)(6-(trifluoromethyl)pyridin-3-yl)methanone generally involves multiple steps:
Formation of 1H-1,2,3-triazole ring: : Starting with an azide and an alkyne, a 1H-1,2,3-triazole ring is formed using a copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC).
Incorporation of the phenoxymethyl group: : This can be achieved through nucleophilic substitution reactions.
Azetidine ring construction: : Using an appropriate azetidine precursor, the ring can be formed through cyclization reactions.
Attachment of trifluoromethylpyridine: : The trifluoromethylpyridine group can be introduced using Suzuki-Miyaura cross-coupling reactions.
Final assembly: : The intermediate compounds are combined under specific conditions to form the final product.
Industrial Production Methods
Industrial production typically involves similar synthetic routes but optimized for large-scale production. This optimization includes the selection of cost-effective reagents, high-yielding reaction conditions, and efficient purification processes.
Chemical Reactions Analysis
Types of Reactions it Undergoes
Oxidation: : The compound can undergo oxidation reactions, particularly at the triazole and azetidine rings.
Reduction: : Specific reduction reactions can target functional groups like the ketone or the triazole ring.
Common Reagents and Conditions
Oxidation: : Reagents such as hydrogen peroxide or potassium permanganate.
Reduction: : Reagents like sodium borohydride or lithium aluminum hydride.
Substitution: : Halogenating agents, nucleophiles, and specific catalytic conditions for electrophilic or nucleophilic substitutions.
Major Products Formed from These Reactions
Oxidation Products: : Oxidized triazole derivatives, oxo-azetidines.
Reduction Products: : Reduced triazole or azetidine derivatives.
Substitution Products: : Various substituted phenoxymethyl and pyridine derivatives.
Scientific Research Applications
The compound's applications span several fields:
Chemistry: : Used as a building block for the synthesis of more complex molecules.
Biology: : Potential bioactive compound for studying cellular processes.
Medicine: : Investigated for therapeutic properties, including antimicrobial and anticancer activities.
Industry: : Utilized in the development of new materials with specific properties, such as improved solubility and stability.
Mechanism of Action
The compound's mechanism of action varies depending on its application:
In biological systems: : It may interact with specific proteins or enzymes, inhibiting or modulating their activity. For example, it might bind to active sites or allosteric sites, altering enzyme function.
In chemical reactions: : Its functional groups provide sites for chemical interactions, facilitating various synthetic transformations.
Comparison with Similar Compounds
Compared to similar compounds, (3-(4-(phenoxymethyl)-1H-1,2,3-triazol-1-yl)azetidin-1-yl)(6-(trifluoromethyl)pyridin-3-yl)methanone stands out due to its unique combination of functional groups, which imparts distinctive reactivity and biological activity.
List of Similar Compounds
(4-(Phenoxymethyl)-1H-1,2,3-triazol-1-yl)ethanone
(4-(Phenoxymethyl)-1H-1,2,3-triazol-1-yl)propanone
(4-(Phenoxymethyl)-1H-1,2,3-triazol-1-yl)butanone
These compounds share the triazole and phenoxymethyl moieties but differ in their additional functional groups and overall molecular structure.
Properties
IUPAC Name |
[3-[4-(phenoxymethyl)triazol-1-yl]azetidin-1-yl]-[6-(trifluoromethyl)pyridin-3-yl]methanone |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H16F3N5O2/c20-19(21,22)17-7-6-13(8-23-17)18(28)26-10-15(11-26)27-9-14(24-25-27)12-29-16-4-2-1-3-5-16/h1-9,15H,10-12H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PBBYUDVZWOPZNU-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(CN1C(=O)C2=CN=C(C=C2)C(F)(F)F)N3C=C(N=N3)COC4=CC=CC=C4 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H16F3N5O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
403.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
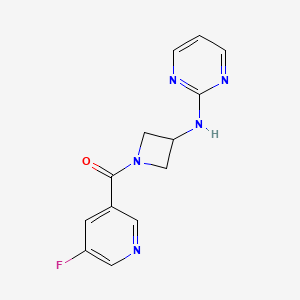
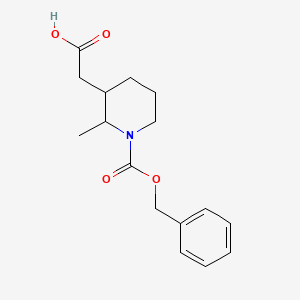
![N-(2-(6-((2-(indolin-1-yl)-2-oxoethyl)thio)-[1,2,4]triazolo[4,3-b]pyridazin-3-yl)ethyl)-4-methoxybenzamide](/img/structure/B2507822.png)
![N-(5-chloro-2-methoxyphenyl)-2-[2-(4-methoxyphenyl)-4-oxo-4H,5H-pyrazolo[1,5-a]pyrazin-5-yl]acetamide](/img/structure/B2507823.png)
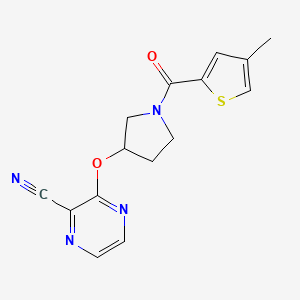
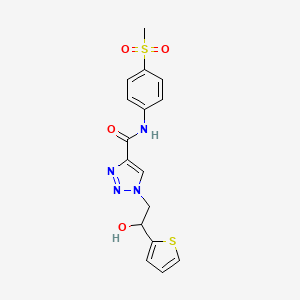
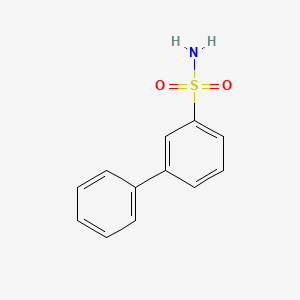


![N-[3-[4-(3,4-dimethylphenyl)phthalazin-1-yl]oxyphenyl]acetamide](/img/structure/B2507833.png)
![3-{[1-(Cyclopropylmethyl)piperidin-4-yl]methyl}-7-fluoro-2-methyl-3,4-dihydroquinazolin-4-one](/img/structure/B2507836.png)

![9-(2,4-dimethylphenyl)-1-methyl-3-(2-oxopropyl)-6,7,8,9-tetrahydropyrimido[2,1-f]purine-2,4(1H,3H)-dione](/img/structure/B2507838.png)
